molecular formula C10H13N5O4 B12408770 Adenosine-d1-2

Adenosine-d1-2

Cat. No.: B12408770
M. Wt: 268.25 g/mol
InChI Key: OIRDTQYFTABQOQ-GNTRHJNBSA-N
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Description

Adenosine is a purine nucleoside that plays a crucial role in various physiological processes, including cellular energy transfer, signal transduction, and neurotransmission . The deuterium labeling in Adenosine-d1-2 makes it a valuable tool in scientific research, particularly in studies involving metabolic pathways and pharmacokinetics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Adenosine-d1-2 involves the incorporation of deuterium into the adenosine molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange and the use of deuterated reagents. The reaction conditions typically involve the use of deuterium gas (D2) or deuterated solvents under controlled temperature and pressure .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to ensure efficient and consistent deuterium incorporation. Quality control measures are implemented to verify the purity and isotopic labeling of the final product .

Chemical Reactions Analysis

Types of Reactions

Adenosine-d1-2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Adenosine-d1-2 is widely used in scientific research due to its unique properties:

Mechanism of Action

Adenosine-d1-2 exerts its effects by interacting with adenosine receptors (A1, A2A, A2B, and A3). These receptors are G protein-coupled receptors that mediate various physiological responses, including vasodilation, neurotransmission, and immune modulation. The binding of this compound to these receptors activates intracellular signaling pathways, such as the cyclic AMP (cAMP) pathway, leading to the modulation of cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in pharmacokinetic and pharmacodynamic research, distinguishing it from its non-deuterated counterparts .

Properties

Molecular Formula

C10H13N5O4

Molecular Weight

268.25 g/mol

IUPAC Name

(3R,4S,5R)-2-(6-aminopurin-9-yl)-3-deuterio-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10?/m1/s1/i7D

InChI Key

OIRDTQYFTABQOQ-GNTRHJNBSA-N

Isomeric SMILES

[2H][C@]1([C@@H]([C@H](OC1N2C=NC3=C(N=CN=C32)N)CO)O)O

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N

Origin of Product

United States

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